

An In-depth Technical Guide on the Predicted Structure of Leesgggglvqp ggsmk Acetate

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Compound of Interest

Compound Name: *Leesgggglvqp ggsmk acetate*

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Disclaimer: The peptide "**Leesgggglvqp ggsmk acetate**" is a known fragment resulting from the proteolysis of the therapeutic monoclonal antibody, Infliximab.[1] To date, there is a lack of publicly available experimental data specifically detailing the three-dimensional structure or biological activity of this isolated peptide. This guide, therefore, presents a predicted structure based on its amino acid sequence using established computational methodologies. The experimental protocols described are generalized standard procedures for peptide synthesis, characterization, and structure determination.

Predicted Physicochemical Properties

The initial step in characterizing a peptide is to determine its fundamental physicochemical properties. These properties, derived from the amino acid sequence (Leu-Glu-Glu-Ser-Gly-Gly-Gly-Leu-Val-Gln-Pro-Gly-Gly-Ser-Met-Lys), are crucial for predicting its behavior in various biochemical assays and for designing experimental protocols. The properties of Leesgggglvqp ggsmk are summarized in the table below.

Property	Predicted Value	Method/Tool
Sequence	LEESGGGLVQPGGSMK	-
Molecular Formula	C66H112N18O26S	-
Molecular Weight	1605.76 g/mol	Mass Spectrometry
Isoelectric Point (pI)	4.05	Sequence-based calc.
Net Charge at pH 7	-2	Sequence-based calc.
Hydrophobicity (GRAVY)	-0.481	Kyte & Doolittle

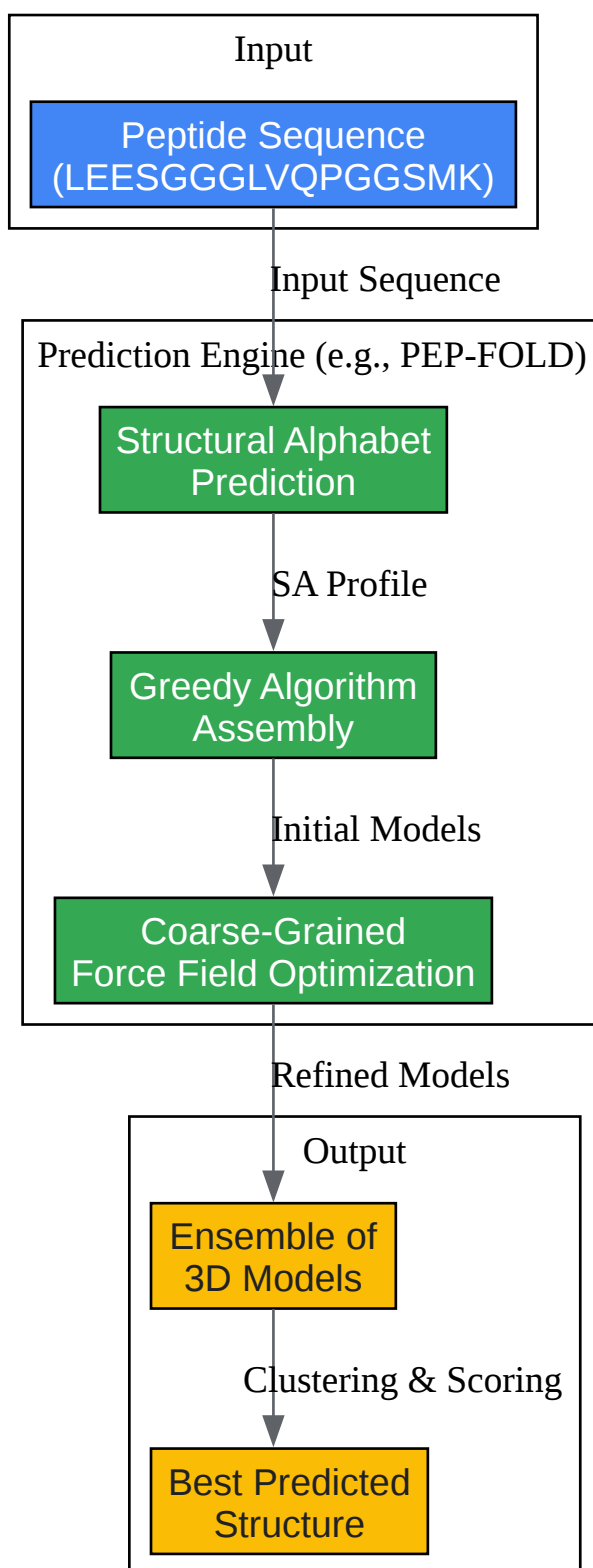
These values are computationally predicted and require experimental verification.

In-Silico Structure Prediction

De novo prediction methods are employed to model the three-dimensional structure of peptides when experimental data is unavailable. Tools like PEP-FOLD utilize a structural alphabet approach, which describes the conformations of short, overlapping peptide fragments, to assemble a global 3D model.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Logical Workflow for Structure Prediction

The process begins with the primary amino acid sequence and progresses through several computational steps to generate and refine a set of predicted 3D models. The most energetically favorable and representative model is then selected.



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Caption: Workflow for de novo peptide structure prediction.

Based on this methodology, the predicted structure of Leesggglvqpoggsmk is likely to be a flexible, linear peptide. The presence of multiple glycine residues imparts significant conformational freedom, suggesting that the peptide does not adopt a single rigid structure in solution but rather exists as an ensemble of conformations.

Experimental Protocols

To validate the predicted data and determine the actual structure and properties of **Leesggglvqpoggsmk acetate**, the peptide must be synthesized and characterized experimentally.

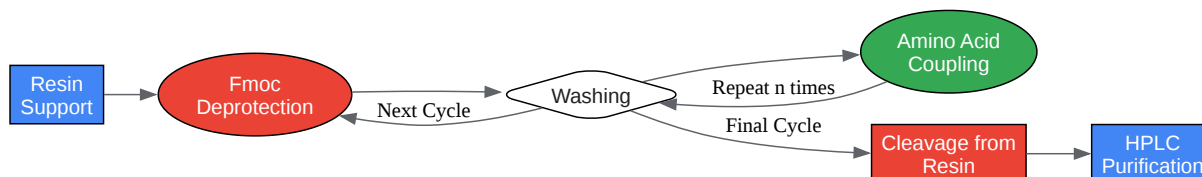
Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard method for chemically synthesizing peptides. The Fmoc/tBu strategy is widely used and involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support.^{[5][6][7]}

Detailed Methodology:

- Resin Preparation: Swell Rink amide resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
- First Amino Acid Coupling:
 - Cleave the Fmoc protecting group from the resin using 20% piperidine in DMF for 20 minutes.
 - Wash the resin thoroughly with DMF.
 - Activate the carboxyl group of the first C-terminal amino acid (Fmoc-Lys(Boc)-OH) using a coupling agent like HBTU/HOBt in the presence of a base (DIEA).
 - Add the activated amino acid to the resin and allow the coupling reaction to proceed for 2 hours.
 - Wash the resin to remove excess reagents.

- Chain Elongation: Repeat the following cycle for each subsequent amino acid in the sequence (Met, Ser, Gly, etc.):
 - Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.
 - Washing: Wash the resin with DMF.
 - Coupling: Add the next activated Fmoc-protected amino acid and allow it to couple to the free N-terminus of the resin-bound peptide.
 - Washing: Wash the resin with DMF and dichloromethane (DCM).
- Acetylation: After the final amino acid is coupled and deprotected, acetylate the N-terminus by reacting the peptide-resin with acetic anhydride and DIEA in DMF.
- Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.
- Purification and Verification:
 - Precipitate the crude peptide in cold diethyl ether.
 - Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
 - Verify the mass of the purified peptide using mass spectrometry to confirm the synthesis was successful.[8]



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Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Mass Spectrometry for Peptide Identification

Mass spectrometry (MS) is essential for verifying the identity of the synthesized peptide.

Tandem MS (MS/MS) is used to confirm the amino acid sequence.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Detailed Methodology:

- **Sample Preparation:** Dissolve the purified peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).
- **Ionization:** Introduce the sample into the mass spectrometer using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).[\[12\]](#)
- **MS1 Scan:** Perform a full MS scan to determine the mass-to-charge ratio (m/z) of the intact peptide (precursor ion). This should match the predicted molecular weight.
- **MS2 Fragmentation:** Isolate the precursor ion and subject it to collision-induced dissociation (CID) or a similar fragmentation technique.
- **MS2 Scan:** Acquire the MS/MS spectrum of the resulting fragment ions.
- **Data Analysis:** Analyze the fragmentation pattern. The mass differences between adjacent peaks in the b- and y-ion series correspond to the masses of individual amino acid residues, confirming the peptide's sequence.[\[13\]](#)

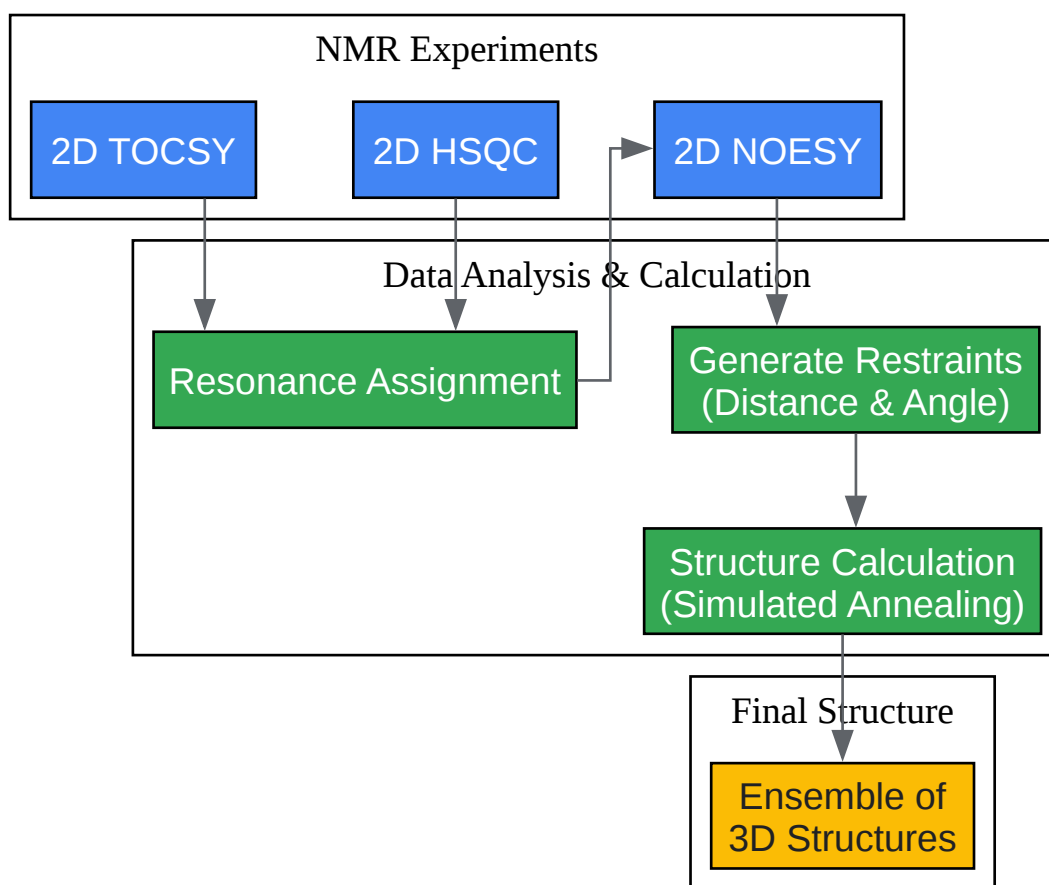
NMR Spectroscopy for 3D Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for determining the high-resolution 3D structure of peptides in solution.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Detailed Methodology:

- **Sample Preparation:** Dissolve the purified, lyophilized peptide in a suitable buffer (e.g., 90% H₂O / 10% D₂O phosphate buffer) to a concentration of >0.5 mM.[\[16\]](#)
- **NMR Data Acquisition:**

- Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
- TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system.
- NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space ($< 5 \text{ \AA}$), providing distance restraints between different parts of the peptide.[\[17\]](#)
- HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their attached nitrogen or carbon atoms (requires ^{15}N or ^{13}C labeling).
- Resonance Assignment: Use the TOCSY and HSQC spectra to assign all the proton, carbon, and nitrogen signals to specific atoms in specific amino acid residues along the peptide chain.
- Structural Restraint Generation:
 - Identify and integrate cross-peaks in the NOESY spectrum to generate a list of inter-proton distance restraints.
 - Measure scalar couplings (J-couplings) from high-resolution 1D or 2D spectra to derive dihedral angle restraints.
- Structure Calculation and Refinement:
 - Use the experimental restraints (distances and angles) in a molecular dynamics or simulated annealing program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that are consistent with the NMR data.
 - Refine the structures in a water box to produce a final, energetically favorable ensemble of conformations.

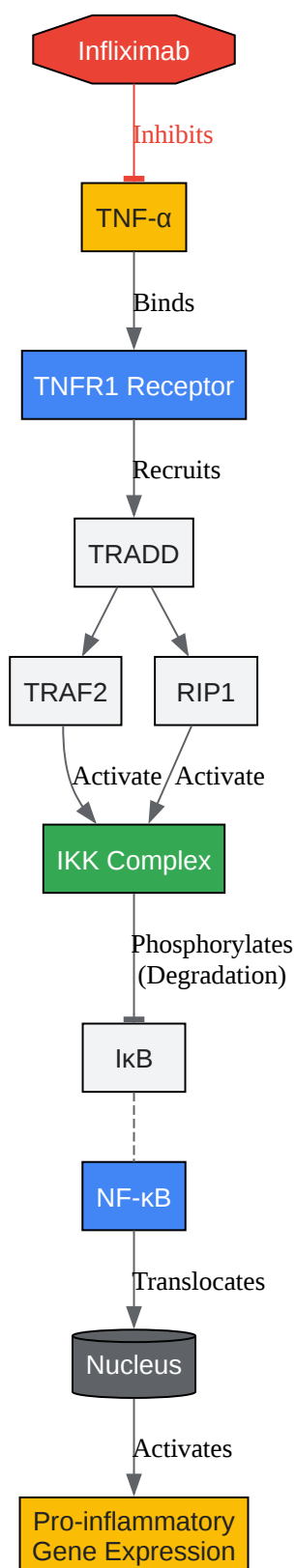


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Caption: Experimental workflow for peptide structure determination by NMR.

Biological Context: The TNF- α Signaling Pathway

The parent molecule of Leesggglvqpggsmk, Infliximab, is a monoclonal antibody that neutralizes the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF- α). It is important to note that as a proteolytic fragment, Leesggglvqpggsmk itself is not expected to have biological activity related to this pathway. The diagram below illustrates the general signaling cascade that Infliximab inhibits.



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Caption: Simplified TNF-α signaling pathway inhibited by Infliximab.

Conclusion

While "**Leesggglvqpggsmk acetate**" is identified as a constituent peptide of Infliximab, its specific structural and functional properties as an isolated entity are not documented. This guide provides a framework for its study, beginning with computationally predicted physicochemical properties and a hypothetical structural prediction workflow. We have outlined detailed, standard experimental protocols for its chemical synthesis via SPPS, sequence verification by mass spectrometry, and three-dimensional structure determination using NMR spectroscopy. These methodologies provide a clear path for any researcher aiming to perform a comprehensive, de novo characterization of this peptide. The biological context of its parent molecule is provided for reference, although the fragment itself is presumed to be inactive. All predicted data herein require rigorous experimental validation.

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